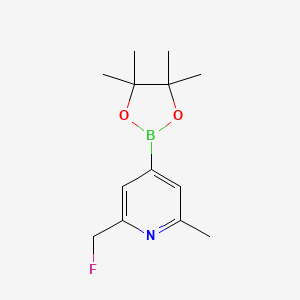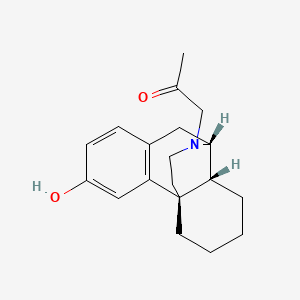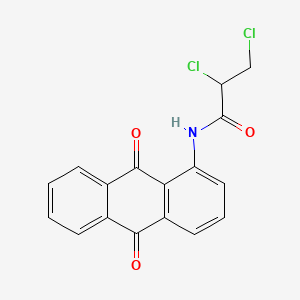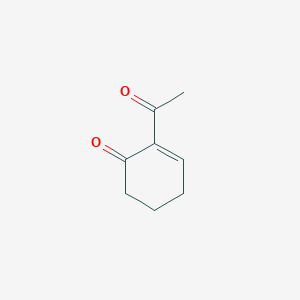![molecular formula C14H20BrN3 B13947459 3-(6-Bromo-pyridin-2-yl)-3,9-diaza-spiro[5.5]undecane](/img/structure/B13947459.png)
3-(6-Bromo-pyridin-2-yl)-3,9-diaza-spiro[5.5]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-Bromo-pyridin-2-yl)-3,9-diaza-spiro[55]undecane is a complex organic compound featuring a spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Bromo-pyridin-2-yl)-3,9-diaza-spiro[5.5]undecane typically involves multistep organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs boron reagents and palladium catalysts under mild conditions . Another method involves the condensation of malononitrile, hydrogen sulfide, aldehydes, and alkylating agents to form spirocyclic derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-(6-Bromo-pyridin-2-yl)-3,9-diaza-spiro[5.5]undecane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties.
Cyclization Reactions: The spirocyclic structure allows for further cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while cyclization reactions can produce more complex spirocyclic compounds.
Aplicaciones Científicas De Investigación
3-(6-Bromo-pyridin-2-yl)-3,9-diaza-spiro[5.5]undecane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and studying enzyme interactions.
Industry: Used in the development of new materials and catalysts for industrial processes
Mecanismo De Acción
The mechanism of action of 3-(6-Bromo-pyridin-2-yl)-3,9-diaza-spiro[5.5]undecane involves its interaction with specific molecular targets. The bromine and nitrogen atoms within the spirocyclic structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity and affect cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: Similar spirocyclic structure with oxygen and nitrogen atoms.
Spiro[5.5]undecane Derivatives: Various derivatives with different functional groups and heteroatoms
Uniqueness
3-(6-Bromo-pyridin-2-yl)-3,9-diaza-spiro[55]undecane is unique due to the presence of the bromine atom and the specific arrangement of nitrogen atoms within the spirocyclic framework
Propiedades
Fórmula molecular |
C14H20BrN3 |
|---|---|
Peso molecular |
310.23 g/mol |
Nombre IUPAC |
3-(6-bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C14H20BrN3/c15-12-2-1-3-13(17-12)18-10-6-14(7-11-18)4-8-16-9-5-14/h1-3,16H,4-11H2 |
Clave InChI |
BFRWWHZDBGJRFY-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC12CCN(CC2)C3=NC(=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[4.1.0]heptane-7-carbonyl chloride](/img/structure/B13947378.png)












